![molecular formula C17H24O2S2 B2834366 4-(1,3-Dithiolan-2-yl)phenyl octanoate CAS No. 331461-35-9](/img/structure/B2834366.png)
4-(1,3-Dithiolan-2-yl)phenyl octanoate
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Overview
Description
“4-(1,3-Dithiolan-2-yl)phenyl octanoate” is a chemical compound with the molecular formula C17H24O2S2 . It is related to “4-(1,3-Dithiolan-2-yl)phenol”, which has the molecular formula C9H10OS2 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 2-substituted phenyl-1,3-dithiolan-4-yl methanol derivatives have been synthesized by condensation of an appropriate benzaldehyde and -cysteine or cysteamine hydrochloride .Molecular Structure Analysis
The molecular structure of “4-(1,3-Dithiolan-2-yl)phenyl octanoate” can be represented by the InChI string:InChI=1S/C9H10OS2/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2
. This represents the connectivity and hydrogen count of the molecule.
Scientific Research Applications
Synthesis and Material Science
Research on related dithiolane compounds focuses on the synthesis of complex organic molecules and materials with unique properties. For instance, the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines from dithiolane derivatives highlights the role of these compounds in creating materials with potential applications in dyes and pigments, and in the development of electronic devices due to their conducting and electrochromic properties (Wöhrle et al., 1993).
Catalysis
Research into catalyst activation using organochalcogen ligand complexes derived from dithiolane derivatives demonstrates the potential of these compounds in facilitating various chemical reactions, including transfer hydrogenation and Oppenauer-type oxidation of alcohols (Saleem et al., 2014). This suggests that "4-(1,3-Dithiolan-2-yl)phenyl octanoate" could find applications in catalysis, enhancing the efficiency of chemical processes.
Electrochemistry and Energy Storage
The development of novel cathode materials for rechargeable lithium batteries using sulfide polymers related to dithiolane compounds indicates the potential of these materials in improving the performance and capacity of energy storage devices (Zhang et al., 2007). This research area could encompass applications of "4-(1,3-Dithiolan-2-yl)phenyl octanoate" in creating advanced materials for battery technology.
Organic Electronics and Photonics
Studies on organic sensitizers for solar cell applications, particularly those involving dithiolane and related functional groups, highlight the role of these compounds in the development of dye-sensitized solar cells (DSSCs). The incorporation of thiophene units and other electron-donating groups into the molecular structure of sensitizers has been shown to enhance the photovoltaic performance of DSSCs (Kim et al., 2006). This suggests potential applications of "4-(1,3-Dithiolan-2-yl)phenyl octanoate" in the field of renewable energy and organic electronics.
Future Directions
The future directions for research on “4-(1,3-Dithiolan-2-yl)phenyl octanoate” and related compounds could involve further exploration of their biological activities and potential applications. For instance, the antimelanogenic effects of related compounds suggest potential uses in treating hyperpigmentation-associated diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-dithiolanes, have been used in the synthesis of various carbonyl compounds
Mode of Action
1,3-dithiolanes, a similar class of compounds, are known to interact with carbonyl compounds in the presence of a brönsted or a lewis acid catalyst . This interaction often results in the formation of thioacetals .
Biochemical Pathways
Given its structural similarity to 1,3-dithiolanes, it may be involved in the thioacetalization of carbonyl compounds .
Result of Action
Based on its structural similarity to 1,3-dithiolanes, it may play a role in the protection of carbonyl compounds through the formation of thioacetals .
Action Environment
Similar compounds like 1,3-dithiolanes are known to be stable under a variety of conditions, including different ph levels and temperatures .
properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2S2/c1-2-3-4-5-6-7-16(18)19-15-10-8-14(9-11-15)17-20-12-13-21-17/h8-11,17H,2-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDYXHPFGSNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C2SCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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